molecular formula C19H18FN3OS B11169660 2-(4-fluorophenyl)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide

2-(4-fluorophenyl)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B11169660
M. Wt: 355.4 g/mol
InChI Key: QDRDYQFRLXCYKA-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Attachment of the Phenylpropyl Group: The phenylpropyl group can be attached via a Friedel-Crafts alkylation reaction, where a phenylpropyl halide reacts with the thiadiazole ring in the presence of a Lewis acid catalyst.

    Formation of the Acetamide Group: The final step involves the formation of the acetamide group by reacting the intermediate compound with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced functional groups such as alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-fluorophenyl)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenyl)-5-(2-methoxyphenyl)-2,4-pentadienenitrile
  • 1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-ylcarbonylamino)cyclohexane carboxylic acid
  • 3-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid

Uniqueness

2-(4-fluorophenyl)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical properties and potential applications. Its thiadiazole ring, in particular, imparts unique reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C19H18FN3OS

Molecular Weight

355.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C19H18FN3OS/c1-13(15-5-3-2-4-6-15)11-18-22-23-19(25-18)21-17(24)12-14-7-9-16(20)10-8-14/h2-10,13H,11-12H2,1H3,(H,21,23,24)

InChI Key

QDRDYQFRLXCYKA-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)F)C3=CC=CC=C3

Origin of Product

United States

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